molecular formula C8H5F2NO4 B1600849 2-(2,6-Difluoro-3-nitrophenyl)acetic acid CAS No. 361336-78-9

2-(2,6-Difluoro-3-nitrophenyl)acetic acid

Cat. No. B1600849
M. Wt: 217.13 g/mol
InChI Key: GHFAYUZPPYDFBK-UHFFFAOYSA-N
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Description

2-(2,6-Difluoro-3-nitrophenyl)acetic acid, also known as DFN, is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is a derivative of nitrophenylacetic acid and has been synthesized through various methods. The purpose of

Scientific Research Applications

Chemical Synthesis and Protecting Groups

2-(2,6-Difluoro-3-nitrophenyl)acetic acid and its derivatives play a significant role in chemical synthesis, including the preparation of various organic compounds. For instance, the synthesis of vinamidinium salts involves the reaction of substituted acetic acids with phosphorus oxychloride, demonstrating the versatility of acetic acid derivatives in forming complex organic structures with potential applications in medicinal chemistry and materials science (Davies et al., 2000). Additionally, the (2-nitrophenyl)acetyl (NPAc) group, derived from a similar nitrophenyl acetic acid structure, has been identified as a selectively removable protecting group for hydroxyl functions in synthetic chemistry, highlighting its utility in complex organic syntheses where selective deprotection is required (Daragics & Fügedi, 2010).

Analytical and Material Science

In the field of analytical chemistry and material science, derivatives of nitrophenyl acetic acid are used in the development of novel analytical methods and materials. The study of acid-base equilibria of various diprotic amphoteric drugs using a multiwavelength spectrophotometric titration method showcases the importance of understanding the microspeciation and tautomeric ratios in pharmaceutical sciences (Takács-Novák & Tam, 2000). Moreover, research on the electrochemical behavior of nifedipine and related compounds in protic media, including the instability of their reduction products, underscores the relevance of nitrophenyl acetic acid derivatives in studying the stability and reactivity of organic molecules in various chemical environments (Hazard et al., 1991).

Organic and Organometallic Chemistry

In organic and organometallic chemistry, the synthesis and structural characterization of complex molecules, such as 2-(2,5-diamino phenyl)ethanol starting from fluorophenyl acetic acid, demonstrate the role of nitrophenyl acetic acid derivatives in constructing molecules with potential applications in pharmaceuticals and catalysis (Zhao De-feng, 2007). The development of catalysts for carbon-carbon bond formation based on bis(oxazolinyl)phenylplatinum(II) complexes, using nitro-substituted benzene derivatives, further illustrates the contribution of these compounds to advancing synthetic methodologies in organometallic chemistry (Fossey & Richards, 2004).

properties

IUPAC Name

2-(2,6-difluoro-3-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-5-1-2-6(11(14)15)8(10)4(5)3-7(12)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFAYUZPPYDFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472182
Record name (2,6-Difluoro-3-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Difluoro-3-nitrophenyl)acetic acid

CAS RN

361336-78-9
Record name (2,6-Difluoro-3-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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